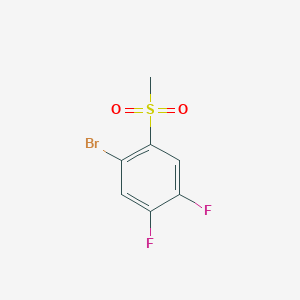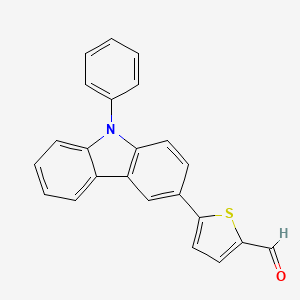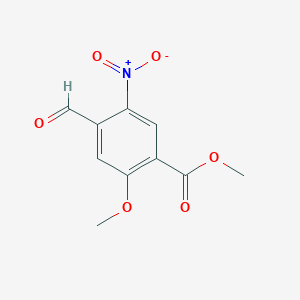
Methyl 4-formyl-2-methoxy-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid and contains functional groups such as a formyl group, a methoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-2-methoxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-methoxybenzoate followed by formylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The formylation step can be achieved using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-2-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Methyl 4-carboxy-2-methoxy-5-nitrobenzoate.
Reduction: Methyl 4-formyl-2-methoxy-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-formyl-2-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-formyl-2-methoxy-5-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the formyl group can undergo nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and solubility. These functional groups interact with molecular targets and pathways, leading to various chemical and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methoxy-5-nitrobenzoate
- Methyl 5-formyl-2-nitrobenzoate
- Methyl 3-methoxy-4-nitrobenzoate
Uniqueness
Methyl 4-formyl-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NO6 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
methyl 4-formyl-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-16-9-3-6(5-12)8(11(14)15)4-7(9)10(13)17-2/h3-5H,1-2H3 |
Clé InChI |
KQEYXISJICDWKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




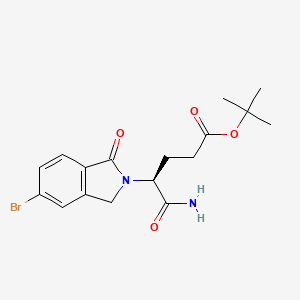
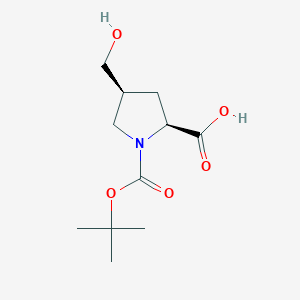
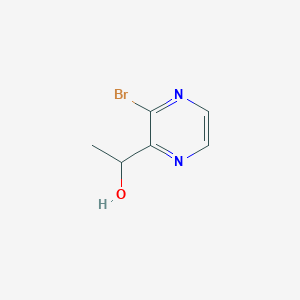
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
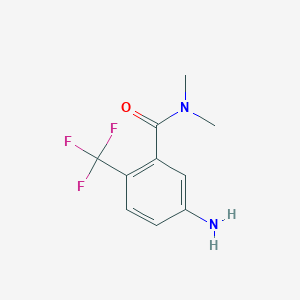
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)


